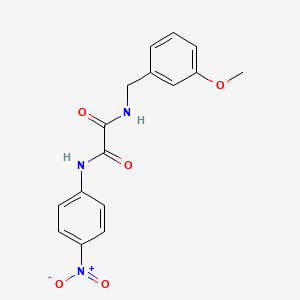

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide, also known as MNOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNOP is a type of oxalamide that is synthesized through a series of chemical reactions.

Applications De Recherche Scientifique

Light-Switchable Polymers

A study by Sobolčiak et al. (2013) explored the synthesis of a novel cationic polymer that can switch from a cationic to a zwitterionic form upon irradiation at 365 nm. This polymer was utilized to condense and release double-strand DNA, demonstrating its potential in gene delivery applications. The polymer also showed the ability to switch its antibacterial activity to a non-toxic character, indicating its use in antimicrobial applications (Sobolčiak et al., 2013).

Synthetic Methodology

Mamedov et al. (2016) developed a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, showcasing the compound's relevance in synthetic organic chemistry (Mamedov et al., 2016).

Schiff Bases for Corrosion Inhibition

Heydari et al. (2018) investigated the use of Schiff bases, specifically those containing O-methyl and nitro substitutes, as corrosion inhibitors for mild steel in 1 M HCl solution. The study found that the Schiff bases act as effective corrosion inhibitors, with the molecule possessing an electron-donating O-methyl substitute showing better performance due to its electron-donating nature. This research highlights the potential of N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide derivatives in corrosion protection applications (Heydari et al., 2018).

Mesogenic Materials Based on 1,3,4-Oxadiazole

Abboud et al. (2017) synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. The study explored the liquid crystalline properties of these compounds, revealing their potential in the development of materials with specific thermal and optical properties (Abboud et al., 2017).

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-24-14-4-2-3-11(9-14)10-17-15(20)16(21)18-12-5-7-13(8-6-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAKINCGGQKMKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)

![Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2738791.png)

![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2738795.png)

![7-methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2738798.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)

![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)